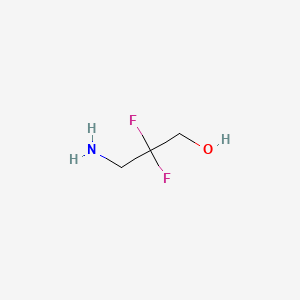

3-Amino-2,2-difluoropropan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

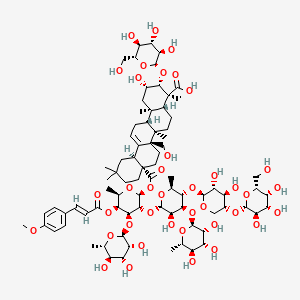

“3-Amino-2,2-difluoropropan-1-ol” is a chemical compound with the CAS Number: 155310-11-5 . It has a molecular weight of 111.09 and its IUPAC name is 3-amino-2,2-difluoro-1-propanol . It is used as a reactant in the synthesis of pyridopyrimidine based cannabinoid-1 receptor inverse agonists .

Molecular Structure Analysis

The InChI code for “3-Amino-2,2-difluoropropan-1-ol” is 1S/C3H7F2NO/c4-3(5,1-6)2-7/h7H,1-2,6H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“3-Amino-2,2-difluoropropan-1-ol” is a white or colorless to yellow solid or liquid . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclopentadienols : Yoshida et al. (1988) explored the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-dicarbonyl derivatives to produce cyclopentadienols. This study highlighted the role of amino groups and substituent bulkiness in influencing reactivities, which is relevant to the synthesis of complex organic compounds (H. Yoshida, T. Tamai, T. Ogata, & Kiyoshi Matsumoto, 1988).

Construction of Thionucleoside Analogs : Wu et al. (2004) synthesized 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, an analogue with high activity against HIV and HBV, starting from gem-difluorohomoallyl alcohol. This showcases the application in medicinal chemistry for the development of antiviral agents (Yun Wu, Xingang Zhang, Weidong Meng, & F. Qing, 2004).

Reactions with Organolithium and Grignard Reagents : Yamada et al. (2011) investigated the reaction of 2,2,3,3-tetrafluorooxetane with various nucleophiles, leading to the synthesis of difluoropropan-1-ols. This research is significant for the development of new molecules in organic chemistry (S. Yamada, Masahiro Kato, Yudai Komori, T. Konno, & T. Ishihara, 2011).

Studies on Amino Cyclopropane Carboxylic Acids : Liu et al. (2015) studied 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, particularly its decomposition and inhibition of ACC deaminase. This research has implications in understanding enzyme interactions and reactivity under physiological conditions (Cheng-hao Liu, Shao‐An Wang, M. Ruszczycky, Huawei Chen, Keqiang Li, K. Murakami, & Hung‐wen Liu, 2015).

Intramolecular Cyclization for Synthesis of Furans and Pyrroles : Egi et al. (2009) demonstrated the intramolecular cyclizations of 1-amino-3-alkyn-2-ols, providing an efficient method to produce substituted furans and pyrroles, highlighting the utility in synthetic organic chemistry (M. Egi, K. Azechi, & S. Akai, 2009).

Synthesis of Fluorinated Amino Acids : Lou et al. (2019) developed a palladium-catalyzed cross-coupling method for synthesizing trifluoromethylated and difluoromethylated amino acids. This method is notable for its application in peptide/protein-based chemical biology and medicinal chemistry (Yue-Guang Lou, Anwei Wang, Liang Zhao, Lin He, Xiao-Fei Li, Chun-Yang He, & Xingang Zhang, 2019).

Safety And Hazards

The compound is classified under the GHS05 pictogram, with the signal word "Danger" . Hazard statements include H314 (causes severe skin burns and eye damage) and H227 (combustible liquid) . Precautionary measures include avoiding ignition sources, wearing protective gloves and eye/face protection, and ensuring good ventilation .

Eigenschaften

IUPAC Name |

3-amino-2,2-difluoropropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2NO/c4-3(5,1-6)2-7/h7H,1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZGHWSIJQTEAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,2-difluoropropan-1-ol | |

CAS RN |

155310-11-5 |

Source

|

| Record name | 3-Amino-2,2-difluoropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis(2-ethylhexoxy)-oxophosphanium;[hydroxy(octoxy)phosphoryl] octyl hydrogen phosphate;propan-2-ol;titanium](/img/structure/B591416.png)

![1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(4-pyridinyl)phenyl]urea](/img/structure/B591422.png)